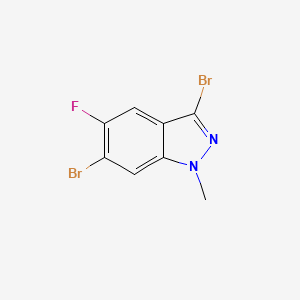

叔丁基 4-(4-氨基-2-溴苯基)哌嗪-1-羧酸酯

货号 B596018

CAS 编号:

1314985-71-1

分子量: 356.264

InChI 键: UEPRIGMZKJEVEY-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

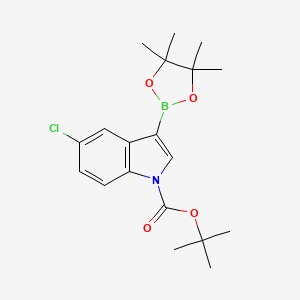

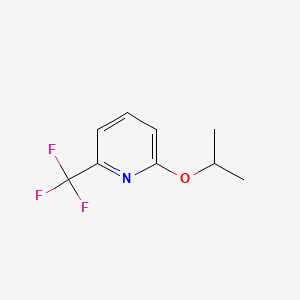

“tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C15H22BrN3O2 . It is used in various chemical reactions due to its structure and properties .

Molecular Structure Analysis

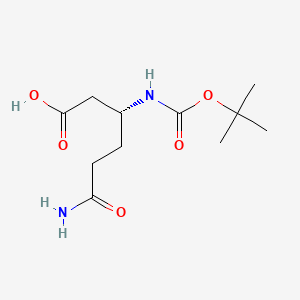

The molecular structure of “tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate” consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms, attached to a bromophenyl group and a tert-butyl carboxylate group .Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate” is 341.24 g/mol. It has a complexity of 335 and a topological polar surface area of 32.8 Ų .科学研究应用

-

Synthesis of Bioactive Molecules

- Application : 1-Boc-piperazine can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules .

- Method : The exact method can vary depending on the specific bioactive molecule being synthesized. Generally, it involves reactions with various aryl halides .

- Results : The result is a variety of bioactive molecules, which can have various applications in medicinal chemistry .

-

Preparation of Piperazine Derivatives

- Application : It is used in the preparation of a series of (m-phenoxy)phenyl substituted piperazine derivatives .

- Method : The exact method can vary, but it generally involves reactions with phenoxyphenyl compounds .

- Results : The result is a series of piperazine derivatives, which can have various applications in medicinal chemistry .

-

Synthesis of Polymers

- Application : It is used in the termination step during the synthesis of α,β-poly(2-oxazoline) lipopolymers via living cationic ring opening polymerization .

- Method : The polymerization process involves the reaction of the monomer with a cationic initiator, followed by the addition of 1-Boc-piperazine to terminate the polymer chain .

- Results : The result is a polymer with potential applications in drug delivery and other areas .

-

Buchwald-Hartwig Amination

- Application : 1-Boc-piperazine undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives .

- Method : The reaction is typically carried out in the presence of a palladium catalyst and a suitable base .

- Results : The result is a variety of amine derivatives, which can have various applications in medicinal chemistry .

-

Synthesis of Indazole DNA Gyrase Inhibitors

- Application : It can be used to synthesize monosubstituted piperazines, e.g. in the synthesis of indazole DNA gyrase inhibitors .

- Method : The exact method can vary depending on the specific inhibitor being synthesized. Generally, it involves reactions with various indazole compounds .

- Results : The result is a variety of DNA gyrase inhibitors, which can have applications in the treatment of bacterial infections .

-

Synthesis of Piperazine Containing Drug Substances

- Application : It can be used to synthesize piperazine containing drug substances, such as trazodone .

- Method : The exact method can vary depending on the specific drug being synthesized. Generally, it involves reactions with various aryl halides .

- Results : The result is a variety of piperazine containing drug substances, which can have various applications in the treatment of mental health disorders .

-

Preparation of (m-phenoxy)phenyl Substituted Piperazine Derivatives

- Application : 1-Boc-piperazine may be used in the preparation of a series of (m-phenoxy)phenyl substituted piperazine derivatives .

- Method : The exact method can vary, but it generally involves reactions with phenoxyphenyl compounds .

- Results : The result is a series of piperazine derivatives, which can have various applications in medicinal chemistry .

-

Termination Step During Synthesis of α,β-poly(2-oxazoline) Lipopolymers

- Application : It is used in the termination step during the synthesis of α,β-poly(2-oxazoline) lipopolymers via living cationic ring opening polymerization .

- Method : The polymerization process involves the reaction of the monomer with a cationic initiator, followed by the addition of 1-Boc-piperazine to terminate the polymer chain .

- Results : The result is a polymer with potential applications in drug delivery and other areas .

-

Synthesis of Monosubstituted Piperazine Intermediates

- Application : It can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules .

- Method : The exact method can vary depending on the specific bioactive molecule being synthesized. Generally, it involves reactions with various aryl halides .

- Results : The result is a variety of bioactive molecules, which can have various applications in medicinal chemistry .

未来方向

属性

IUPAC Name |

tert-butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(17)10-12(13)16/h4-5,10H,6-9,17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPRIGMZKJEVEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716648 |

Source

|

| Record name | tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate | |

CAS RN |

1314985-71-1 |

Source

|

| Record name | tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

Boc-D-beta-homoglutamine

1313054-48-6

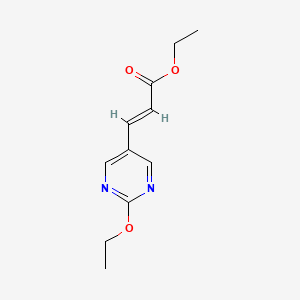

1,2,3,4-Tetrahydropyrido[2,3-B]pyrazin-6-OL

1260788-24-6

5-Borono-2-methylbenzoic acid

1256346-18-5

![1,2,3,4-Tetrahydropyrido[2,3-B]pyrazin-6-OL](/img/structure/B595936.png)